molecular formula C38H68N2O6S2 B077761 Benzenesulfonic acid, dodecyl-, compd. with 1,2-ethanediamine (2:1) CAS No. 12068-06-3

Benzenesulfonic acid, dodecyl-, compd. with 1,2-ethanediamine (2:1)

Cat. No. B077761
CAS RN: 12068-06-3
M. Wt: 713.1 g/mol
InChI Key: OBOMOOHOEUDBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, dodecyl-, compd. with 1,2-ethanediamine (2:1) is a chemical compound commonly known as SDS-EDTA. It is a surfactant used in various biochemical and biophysical experiments due to its ability to solubilize and denature proteins. SDS-EDTA is a powerful tool used in the study of protein structure, function, and interactions.

Mechanism Of Action

SDS-EDTA works by disrupting the non-covalent interactions that hold proteins together. The dodecylbenzenesulfonic acid component of SDS-EDTA binds to hydrophobic regions of the protein, causing it to unfold and become denatured. The EDTA component of SDS-EDTA chelates metal ions that may be required for protein stability, further destabilizing the protein.

Biochemical And Physiological Effects

SDS-EDTA has no known biochemical or physiological effects on humans. However, it is important to handle it with care as it is a strong irritant and can cause skin and eye irritation.

Advantages And Limitations For Lab Experiments

The advantages of using SDS-EDTA in lab experiments include its ability to solubilize and denature proteins, allowing for their separation and analysis. It is also relatively inexpensive and easy to use. However, SDS-EDTA has some limitations, including its potential to cause protein aggregation and its inability to fully solubilize some proteins.

Future Directions

There are several future directions for the use of SDS-EDTA in scientific research. One area of interest is the development of new methods for protein solubilization and denaturation that are more effective and have fewer limitations. Another area of interest is the use of SDS-EDTA in the study of protein-protein interactions and the development of new techniques for detecting and analyzing these interactions. Additionally, there is potential for the use of SDS-EDTA in drug discovery and development, particularly in the identification of new drug targets and the characterization of drug-protein interactions.

Synthesis Methods

SDS-EDTA is synthesized by reacting dodecylbenzenesulfonic acid with 1,2-ethanediamine in a 2:1 ratio. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is purified by precipitation with a solvent such as acetone or ethanol.

Scientific Research Applications

SDS-EDTA is widely used in scientific research, particularly in the field of biochemistry. It is used to solubilize and denature proteins, allowing for their separation by size and charge in techniques such as SDS-PAGE and isoelectric focusing. SDS-EDTA is also used in protein crystallization studies and in the determination of protein-ligand interactions.

properties

CAS RN

12068-06-3

Product Name

Benzenesulfonic acid, dodecyl-, compd. with 1,2-ethanediamine (2:1)

Molecular Formula

C38H68N2O6S2

Molecular Weight

713.1 g/mol

IUPAC Name

2-dodecylbenzenesulfonic acid;ethane-1,2-diamine

InChI

InChI=1S/2C18H30O3S.C2H8N2/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;3-1-2-4/h2*12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1-4H2

InChI Key

OBOMOOHOEUDBGX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(CN)N

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(CN)N

Other CAS RN

12068-06-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.